molecular formula C7H6N4O2 B093848 2-Azido-1-methyl-3-nitrobenzene CAS No. 16714-18-4

2-Azido-1-methyl-3-nitrobenzene

Cat. No.: B093848
CAS No.: 16714-18-4
M. Wt: 178.15 g/mol
InChI Key: OTQNEHBYBTZSIK-UHFFFAOYSA-N
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Description

2-Azido-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring, along with a methyl group (-CH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-methyl-3-nitrobenzene typically involves the nitration of 1-methyl-3-nitrobenzene followed by the introduction of the azido group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 1-methyl-3-nitrobenzene is then subjected to diazotization followed by azidation to introduce the azido group.

  • Nitration

      Reactants: 1-methylbenzene (toluene), concentrated nitric acid, concentrated sulfuric acid.

      Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.

      Product: 1-methyl-3-nitrobenzene.

  • Diazotization and Azidation

      Reactants: 1-methyl-3-nitrobenzene, sodium nitrite, hydrochloric acid, sodium azide.

      Conditions: The diazotization is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then treated with sodium azide to form the azido compound.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

      Reagents: Hydrogen gas, palladium on carbon (Pd/C).

      Conditions: Room temperature, atmospheric pressure.

      Product: 2-Azido-1-methyl-3-aminobenzene.

  • Substitution: : The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

      Reagents: Triphenylphosphine.

      Conditions: Room temperature, inert atmosphere.

      Product: Iminophosphorane intermediate.

    • Reagents: Terminal alkyne, copper(I) catalyst.

      Product: 1,2,3-Triazole derivative.

Scientific Research Applications

2-Azido-1-methyl-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and aziridines, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and explosives, due to its high energy content and reactivity.

    Bioconjugation: The azido group is a versatile functional group for bioconjugation reactions, enabling the labeling and modification of biomolecules for imaging and therapeutic applications.

    Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

2-Azido-1-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

    2-Azido-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.

    1-Azido-2-methyl-4-nitrobenzene: The position of the azido and nitro groups affects the compound’s reactivity and the types of reactions it can undergo.

    2-Azido-4-nitrotoluene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in the combination of the azido and nitro groups, which impart distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-azido-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQNEHBYBTZSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338349
Record name 2-azido-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16714-18-4
Record name 2-azido-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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